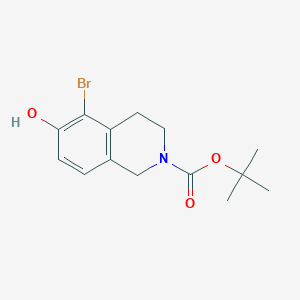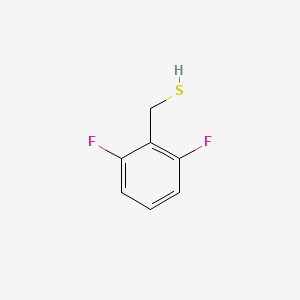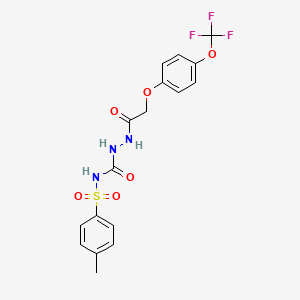
tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Understanding and Learning Environments
Chemical understanding and graphing skills are critical in the comprehension of complex molecules, including C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O. Research demonstrates that computerized learning environments significantly enhance students' chemical understanding and graphing skills, indicating the importance of technological integration in chemistry education for fostering a deeper understanding of such compounds (Dori & Sasson, 2008).
Green Chemistry and Engineering
The principles of green chemistry and engineering play a crucial role in addressing environmental challenges, such as carbon capture and utilization (CCU). Research emphasizes the critical need for innovative approaches in CCU to tackle climate change, with a focus on energy and atom efficiency and minimizing environmental impacts. This research area aligns with the exploration of environmentally friendly applications of complex compounds (Leclaire & Heldebrant, 2018).
Sustainable Chemical Production
Turning waste into wealth through sustainable production of high-value-added chemicals from catalytic coupling of carbon dioxide and nitrogenous small molecules represents a significant area of research. This approach to sustainability could potentially include the use of complex molecules like C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O in catalytic processes, highlighting the role of chemical innovation in achieving carbon neutrality and economic benefits in a carbon-neutral economy (Liu et al., 2022).
Natural Products and Countercurrent Separation
The separation and analysis of natural products through techniques such as countercurrent chromatography (CCC) are vital for the discovery and application of new chemical entities. These techniques may be applied to the purification and characterization of complex molecules, underscoring the importance of methodological advancements in the study of chemical compounds (Pauli et al., 2008).
Carbon Dioxide Utilization
Research in carbon dioxide utilization (CDU) focuses on the conversion of CO2 into valuable chemicals, fuels, and materials, potentially involving complex molecules for catalytic processes. This area emphasizes the importance of developing catalysts capable of activating CO2 under low pressure, which could be relevant to the study and application of C(C)(C)(C)OC(=O)N1CC2=CC=C(C(=C2CC1)Br)O in green chemistry solutions (Yang et al., 2012).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored in a sealed and dry environment at a temperature between 2-8°C .
Propiedades
IUPAC Name |
tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSHGAUOXQOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2920264.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)
![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2920280.png)
